2,2,2-trifluoroethyl N-propylcarbamate

Description

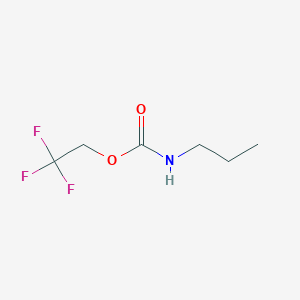

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYOBCWOAKHJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl N Propylcarbamate and Analogs

Conventional Synthetic Routes to Carbamates

Traditional methods for carbamate (B1207046) synthesis have long been established, primarily relying on the reaction of amines with activated carbonyl compounds. These routes are often high-yielding and versatile, though they may involve hazardous reagents.

The most direct and widely used method for synthesizing carbamate esters is the reaction of an amine with a chloroformate. wikipedia.org This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. For the synthesis of 2,2,2-trifluoroethyl N-propylcarbamate, this involves the reaction of propylamine (B44156) with 2,2,2-trifluoroethyl chloroformate. sigmaaldrich.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium carbonate.

General Reaction Scheme:

In this specific case: R = CH₃CH₂CH₂, R' = CH₂CF₃

This method is highly efficient for a wide range of primary and secondary amines. The availability of various chloroformates, including 2,2,2-trifluoroethyl chloroformate, makes this a versatile approach for producing diverse carbamate analogs. sigmaaldrich.com

Table 1: Representative Synthesis of Carbamates using Haloformates

| Amine | Haloformate Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Primary Amines (e.g., Propylamine) | Alkyl Chloroformate | Triethylamine | Dichloromethane | High (>90%) |

| Secondary Amines | Aryl Chloroformate | Pyridine | Tetrahydrofuran | High (>85%) |

Phosgene-Based Routes: Historically, phosgene (B1210022) (COCl₂) was a cornerstone reagent for carbamate synthesis. The process typically involves two steps: first, the reaction of an amine with phosgene to form a carbamoyl (B1232498) chloride or an isocyanate intermediate. The subsequent reaction of this intermediate with an alcohol yields the desired carbamate. sigmaaldrich.com

Via Isocyanate: R-NH₂ + COCl₂ → R-N=C=O + 2 HCl; then R-N=C=O + R'-OH → R-NH-C(=O)O-R'

While effective, the extreme toxicity of phosgene gas has driven the development of safer alternatives. sigmaaldrich.comgoogle.com Solid phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), have been developed to mitigate handling risks, as they are less volatile solids that decompose to generate phosgene in situ. sigmaaldrich.com

Phosgene-Free Approaches: Significant research has focused on phosgene-free synthetic routes, with many utilizing carbon dioxide (CO₂) as a safe, inexpensive, and renewable C1 source. google.comresearchgate.net One prominent method involves the reaction of amines, CO₂, and alkyl halides in the presence of a base. google.comorganic-chemistry.org For instance, cesium carbonate has been shown to effectively promote the three-component coupling of an amine, CO₂, and an alkyl halide to generate carbamates under mild conditions, avoiding common side reactions like N-alkylation. organic-chemistry.orggoogle.com

Another approach is the reaction of amines with metal alkoxides and CO₂. A facile, one-pot method for synthesizing N-phenylcarbamates uses titanium alkoxides, which can be regenerated, in the presence of CO₂. researchgate.net

Table 2: Comparison of Phosgene-Based and Phosgene-Free Syntheses

| Method | C1 Source | Key Intermediate(s) | Key Features |

|---|---|---|---|

| Phosgene-Based | Phosgene (COCl₂) | Isocyanate, Carbamoyl chloride | High reactivity, versatile; Extremely toxic reagent. sigmaaldrich.com |

| Phosgene Equivalent | Triphosgene | Phosgene (in situ) | Solid, easier to handle than gaseous phosgene. sigmaaldrich.com |

| CO₂ Fixation | Carbon Dioxide (CO₂) | Carbamate anion | Utilizes a non-toxic C1 source; often requires a catalyst or promoter. organic-chemistry.orgresearchgate.net |

Advanced Catalytic Syntheses

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. These advanced strategies offer novel pathways to carbamates that often operate under milder conditions than conventional routes.

Transition metal catalysts have enabled a variety of transformations for C-N bond formation. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of N-aryl carbamates. mit.edu These methods can couple aryl halides or triflates with a source of the carbamate group, such as sodium cyanate (B1221674) in the presence of an alcohol. This provides direct access to various carbamate-protected anilines. mit.edu

While much of the research has focused on N-aryl carbamates, these strategies are part of a broader field of transition-metal-catalyzed reactions for synthesizing aliphatic amines and their derivatives. nih.gov These reactions can involve the catalytic carboxylation of amines followed by alkylation or the aminocarbonylation of alcohols. The combination of transition metal catalysis with CO₂ utilization provides a powerful, modern approach to carbamate synthesis. nih.gov

Biocatalysis presents an environmentally benign alternative for chemical synthesis. Specific enzymes have been identified that can catalyze the formation of carbamates in aqueous media. nih.govresearchgate.net Motivated by the discovery of promiscuous aminolysis activity, certain esterases and acyltransferases have been successfully employed for this purpose. nih.govresearchgate.net

For example, an esterase from the hyperthermophilic archaeon Pyrobaculum calidifontis (PestE) has been shown to efficiently synthesize various carbamates from aliphatic and aromatic amines using carbonates like dimethyl carbonate or diallyl carbonate as the acyl donor. researchgate.net This enzymatic approach allows the reaction to proceed in water, avoiding the use of organic solvents and often achieving high yields of up to 99%. nih.govresearchgate.net

Table 3: Enzyme-Catalyzed Synthesis of Carbamates

| Enzyme | Amine Substrate(s) | Carbonate Donor | Medium | Key Advantage(s) | Reference(s) |

|---|---|---|---|---|---|

| Esterase (PestE) | Aliphatic, aromatic, and secondary amines | Diallyl carbonate, Dibenzyl carbonate | Aqueous buffer | Green synthesis in water, high yields, broad substrate scope. | nih.govresearchgate.net |

Multicomponent Reaction Protocols for Carbamate Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. Several MCR protocols have been developed for carbamate synthesis.

A prominent example is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This reaction, often facilitated by a base such as cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), provides a direct and efficient route to carbamates. organic-chemistry.orgacs.org The process operates under mild conditions with short reaction times and avoids the overalkylation that can plague other methods. organic-chemistry.org This strategy is suitable for a wide range of aliphatic and aromatic amines.

Another innovative multicomponent approach has been developed for the synthesis of α-alkoxy carbamate analogs. This sequence involves nitrile hydrozirconation, followed by acylation and alcohol addition, allowing for the rapid preparation of structurally diverse carbamates. nih.gov Such protocols highlight the power of MCRs to quickly build molecular complexity from simple starting materials.

Green Chemistry Considerations in the Synthesis of Fluorinated Carbamates

The development of synthetic methodologies for fluorinated carbamates, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus in the green synthesis of fluorinated carbamates include the use of alternative and safer reagents, the application of environmentally benign solvents, and the exploration of innovative reaction conditions and catalysts.

One of the primary green chemistry concerns in traditional carbamate synthesis is the use of phosgene and its derivatives, which are highly toxic and hazardous. Research has been directed towards developing safer alternatives. For instance, the use of carbon dioxide (CO₂) as a C1 source presents a more environmentally friendly and sustainable approach for carbamate synthesis. rsc.org This method avoids the use of phosgene and utilizes a readily available, non-toxic, and renewable feedstock. The direct synthesis of carbamates from CO₂, amines, and alcohols can be achieved under mild reaction conditions with the use of basic catalysts. rsc.org

Another significant consideration is the choice of solvents. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have detrimental environmental and health effects. The exploration of greener solvents is a crucial aspect of sustainable synthesis. 2,2,2-Trifluoroethanol (B45653) (TFE) has been investigated as a green solvent in organic synthesis due to its unique properties, including its ability to form strong hydrogen bonds and its potential for recyclability. researchgate.net Its application in the synthesis of fluorinated carbamates could offer a more sustainable alternative to conventional solvents.

Furthermore, the development of novel catalytic systems and reaction technologies contributes to the greening of fluorinated carbamate synthesis. Electrochemical methods, for example, offer a promising alternative to traditional chemical oxidations and reductions. The anodic oxidation of oxamic acids to produce carbamoyl fluorides is a case in point, providing a scalable and robust method that avoids the use of hazardous reagents. nih.govacs.org This electrochemical approach can also be adapted to flow chemistry, enabling continuous manufacturing processes with improved safety and efficiency. acs.org

A transition-metal-free, four-component defluorinative reaction has been reported for the synthesis of pyrimidine-containing amidino carbamates. rsc.org This method utilizes cesium carbonate as a green carbonyl equivalent, capturing CO₂ in the process. rsc.org Such multi-component reactions are inherently more atom-economical, as they combine several synthetic steps into a single operation, thereby reducing waste and energy consumption.

The principles of green chemistry can be applied to the synthesis of this compound by adapting these innovative methodologies. For example, a potential green synthetic route could involve the direct reaction of n-propylamine, 2,2,2-trifluoroethanol, and carbon dioxide under catalytic conditions. This approach would eliminate the need for hazardous reagents like phosgene and minimize the generation of waste.

To illustrate the advantages of green synthetic approaches, the following table compares traditional and green methods for the synthesis of fluorinated carbamates based on key green chemistry metrics.

| Green Chemistry Metric | Traditional Synthesis (e.g., using Phosgene) | Green Synthetic Approaches |

| Atom Economy | Low (generates significant byproducts like HCl) | High (e.g., multi-component reactions, CO₂ utilization) |

| Reagent Toxicity | High (use of phosgene, a highly toxic gas) | Low (e.g., use of CO₂, electrochemical methods) rsc.orgnih.govacs.org |

| Solvent Usage | Often relies on volatile organic compounds (VOCs) | Use of greener solvents like 2,2,2-trifluoroethanol or solvent-free conditions researchgate.net |

| Energy Consumption | Can require harsh reaction conditions (high temperature/pressure) | Milder reaction conditions, potential for flow chemistry to improve efficiency acs.org |

| Waste Generation | Significant production of hazardous waste | Minimized waste through higher atom economy and catalytic processes |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoroethyl N Propylcarbamate

Transformations at the Carbamate (B1207046) Linkage

The carbamate group (-NHCOO-) is the central functional unit in 2,2,2-trifluoroethyl N-propylcarbamate and is susceptible to a range of chemical transformations. These reactions are fundamental to both the synthetic utility and the degradation pathways of this class of compounds.

Hydrolysis and Alcoholysis Reactions

The hydrolysis of carbamates, leading to the corresponding amine, alcohol, and carbon dioxide, is a critical reaction, particularly in the context of their use as protecting groups in organic synthesis. The stability of the carbamate bond towards hydrolysis is significantly influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The hydrolysis can proceed through different mechanisms depending on the reaction conditions, particularly the pH. Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which further activates the carbonyl group for nucleophilic attack. In neutral or basic conditions, direct nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon is the predominant pathway.

Alcoholysis, the cleavage of the carbamate by an alcohol, follows a similar mechanistic pathway to hydrolysis. This transesterification-like reaction results in the formation of a new carbamate and 2,2,2-trifluoroethanol (B45653). The facility of this reaction is also enhanced by the electron-withdrawing trifluoroethyl group.

| Reaction | Typical Conditions | Products | Mechanistic Notes |

| Hydrolysis | Acidic (e.g., aq. HCl) or Basic (e.g., aq. NaOH) | Propylamine (B44156), 2,2,2-Trifluoroethanol, Carbon Dioxide | Rate is influenced by the stability of the leaving groups and the electrophilicity of the carbonyl carbon. |

| Alcoholysis | Alcohol (e.g., Methanol, Ethanol), often with a catalyst | This compound, new alcohol | Reversible reaction, driven to completion by using an excess of the reacting alcohol. |

Transamidation and Derivatization Reactions

Transamidation involves the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335) derivative and 2,2,2-trifluoroethanol. This reaction provides a valuable route for the synthesis of unsymmetrical ureas. The reaction is typically carried out at elevated temperatures and can be catalyzed by Lewis acids or bases. nih.gov The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carbamate, followed by the elimination of the trifluoroethoxide leaving group. nih.gov

The general reactivity for transamidation of carbamates is influenced by the nucleophilicity of the incoming amine and the stability of the leaving group. The highly electronegative trifluoroethoxy group is a relatively good leaving group, facilitating this transformation.

Derivatization reactions at the carbamate nitrogen, such as alkylation or acylation, are also possible, although the lone pair on the nitrogen is somewhat delocalized into the carbonyl group, reducing its nucleophilicity.

Decarboxylation Pathways and Isocyanate Generation

Thermal or chemically induced decarboxylation of carbamates is a well-established method for the generation of isocyanates. researchgate.netmdpi.comnih.gov This reaction is of significant industrial importance as a non-phosgene route to isocyanates. nih.gov The thermal decomposition of this compound would yield propyl isocyanate and 2,2,2-trifluoroethanol.

The process is reversible and typically requires high temperatures (often in the range of 150-300°C) and can be facilitated by catalysts. butlerov.com The stability of the carbamate towards thermal decomposition is dependent on the substituents. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group can influence the stability of the C-O bond, affecting the temperature required for decarboxylation.

The generation of the isocyanate proceeds through the cleavage of the carbamate C-O bond, followed by the elimination of the alcohol. The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles or used in polymerization reactions.

| Reaction | Typical Conditions | Key Intermediate/Product | Significance |

| Transamidation | Amine, Heat, Catalyst (optional) | N-propyl-N'-substituted urea | Synthesis of unsymmetrical ureas. |

| Thermal Decarboxylation | High Temperature (e.g., 150-300°C), Catalyst (optional) | Propyl isocyanate | Non-phosgene route to isocyanates. nih.gov |

Reactions Involving the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is not merely a passive component of the molecule; its unique electronic properties enable a distinct set of reactions.

Nucleophilic Substitutions and Eliminations

While the primary focus of reactivity is often on the carbamate linkage, the 2,2,2-trifluoroethyl group can also participate in reactions. Nucleophilic substitution at the carbon bearing the fluorine atoms is generally difficult due to the strength of the C-F bond and the deactivating effect of the fluorine atoms. However, under forcing conditions, such reactions might be possible.

More relevant are elimination reactions. The presence of the electron-withdrawing trifluoromethyl group significantly acidifies the protons on the adjacent carbon (the α-carbon of the ethyl group). In the presence of a strong base, deprotonation can occur, leading to an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This two-step process involves the formation of a carbanion intermediate, followed by the loss of a leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org In the context of the carbamate, the leaving group would be the N-propylcarbamate anion.

This pathway could lead to the formation of 1,1-difluoro-2-(propylamino)ethene, although this is a less common reaction pathway for carbamates compared to transformations at the carbonyl group.

Cleavage and Introduction of the Trifluoroethoxy Group

The cleavage of the trifluoroethoxy group is a key step in the hydrolysis, alcoholysis, and transamidation reactions discussed previously, where it acts as a leaving group. The stability of the 2,2,2-trifluoroethoxide anion, due to the inductive effect of the fluorine atoms, makes it a relatively good leaving group compared to non-fluorinated alkoxides. This property is fundamental to the reactivity of the carbamate linkage.

Conversely, the introduction of the 2,2,2-trifluoroethoxy group is the basis for the synthesis of the parent carbamate. This is typically achieved by reacting propyl isocyanate with 2,2,2-trifluoroethanol or by reacting a propyl isocyanate precursor with a source of the trifluoroethoxy group.

The cleavage of the carbamate to regenerate the amine and liberate the trifluoroethanol is a common strategy in medicinal chemistry and organic synthesis, where the trifluoroethyl carbamate may be used as a protecting group. organic-chemistry.org Various methods for carbamate cleavage have been developed, employing acidic, basic, or reductive conditions. organic-chemistry.orgorganic-chemistry.org

Electrophilic and Nucleophilic Behavior of the N-Propyl Chain

The N-propyl chain of this compound exhibits distinct electrophilic and nucleophilic characteristics depending on the reaction conditions. The nitrogen atom of the carbamate is the principal nucleophilic center, though its reactivity is tempered by resonance with the adjacent carbonyl group and the inductive effect of the trifluoroethyl group.

Nucleophilic Character: The protons on the carbon alpha to the nitrogen atom (the α-methylene group of the propyl chain) can be abstracted by a strong base, creating a nucleophilic carbanion. This process, known as α-metalation, is a powerful tool for forming carbon-carbon bonds. nih.govacs.org The resulting carbanion can react with a variety of electrophiles, enabling functionalization of the N-propyl chain. This reactivity is analogous to the well-documented α-lithiation of other N-alkyl carbamates, which serves to stabilize the resulting carbanion and direct subsequent reactions. nih.gov

Electrophilic Character: The N-propyl group can act as an electrophile under conditions that favor cleavage of the C-N bond. For instance, in reactions with certain chloroformates, the nitrogen atom attacks the chloroformate, leading to the formation of a quaternary ammonium (B1175870) intermediate. nih.gov This intermediate can then undergo cleavage, where the propyl group is eliminated as an alkyl halide, demonstrating its electrophilic nature. This type of N-dealkylation process is a general strategy for modifying amine structures. nih.gov

| Reaction Type | Role of N-Propyl Chain | Description | Key Intermediates | Governing Factors |

|---|---|---|---|---|

| α-Metalation | Nucleophilic (as carbanion) | Deprotonation of the α-carbon by a strong base, followed by reaction with an electrophile. | α-lithiated carbamate (carbanion) | Base strength, temperature, solvent |

| N-Dealkylation | Electrophilic | Cleavage of the N-propyl bond, often initiated by reaction with reagents like chloroformates, where the propyl group is transferred. | Quaternary ammonium species | Reagent type (e.g., chloroformate), reaction conditions |

Mechanistic Studies of Key Reaction Pathways

Mechanistic studies of carbamates generally focus on reactions such as hydrolysis, thermal decomposition, and substitution, which are highly relevant to understanding the behavior of this compound.

The reaction pathways of carbamates are characterized by specific intermediates and transition states that dictate the reaction outcomes.

Hydrolysis: The hydrolysis of N-alkyl carbamates can proceed through different mechanisms depending on the pH.

Acid-catalyzed hydrolysis often involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. scielo.brrsc.org The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step can be either the formation or the breakdown of this intermediate. researchgate.net

Base-catalyzed hydrolysis of N,N-disubstituted carbamates, such as the target molecule, typically follows a bimolecular acyl-carbon cleavage (BAc2) mechanism. researchgate.netnih.gov This involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate releases the alcohol and the carbamate anion. For carbamates with a proton on the nitrogen, an elimination-addition (E1cB) mechanism involving an isocyanate intermediate is possible, but this pathway is not accessible for this compound. researchgate.netrsc.org

Thermal Decomposition: The thermal decomposition of N-alkyl carbamates can proceed via several pathways. One common mechanism involves a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of an amine, an alkene, and carbon dioxide. researchgate.net Another pathway involves the elimination of the alcohol to form an isocyanate, which is particularly relevant for N-aryl carbamates but has also been observed for N-alkyl carbamates. researchgate.netmdpi.com

| Reaction | Mechanism | Key Intermediate(s) | Transition State Characteristics |

|---|---|---|---|

| Acidic Hydrolysis | A-2 Type | Protonated carbamate, Tetrahedral intermediate | Charge development on oxygen; partial bond formation between water and carbonyl carbon. |

| Basic Hydrolysis | BAc2 | Tetrahedral intermediate | Negative charge buildup on the carbonyl oxygen; partial bond formation between hydroxide and carbonyl carbon. |

| Thermal Decomposition | Concerted Elimination | None (concerted process) | Six-membered cyclic arrangement involving partial bond breaking and formation. researchgate.net |

The rates of carbamate reactions are profoundly influenced by the solvent environment and the presence of catalysts.

Catalysis:

Acid Catalysis: In acidic conditions, the hydrolysis of carbamates is catalyzed by protons (H+). The rate of reaction is dependent on the proton concentration, increasing as the pH decreases. clemson.edu The catalytic cycle involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. scielo.br

Base Catalysis: Alkaline hydrolysis is mediated by the hydroxide ion (OH-), which acts as a nucleophile. The reaction rate is dependent on the hydroxide concentration and increases with pH. clemson.eduresearchgate.net General base catalysis, where a base other than hydroxide facilitates proton removal from the attacking nucleophile (e.g., water), is also a common mechanism. researchgate.netresearchgate.net

| Factor | Effect on Reaction Rate | Underlying Principle | Example Reaction |

|---|---|---|---|

| Polar Solvents (e.g., water, ethanol) | Generally increases rate | Stabilization of charged transition states and intermediates. nih.gov | Hydrolysis |

| Nonpolar Solvents (e.g., dodecane) | Generally decreases rate for ionic mechanisms | Poor stabilization of charged species. | Hydrolysis |

| Acid Catalysts (H+) | Increases rate | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. scielo.br | Acid-catalyzed hydrolysis |

| Base Catalysts (OH-) | Increases rate | Acts as a strong nucleophile (specific base catalysis) or facilitates proton abstraction from a weaker nucleophile (general base catalysis). researchgate.net | Base-catalyzed hydrolysis |

Advanced Spectroscopic and Structural Characterization of 2,2,2 Trifluoroethyl N Propylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for mapping the precise atomic arrangement within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and through-space proximity of atoms can be obtained. For 2,2,2-trifluoroethyl N-propylcarbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides an unambiguous structural confirmation.

Proton (¹H) NMR for Chemical Environment Mapping

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the N-propyl and 2,2,2-trifluoroethyl groups. The chemical shift (δ) of these signals is influenced by the electron density around the protons, while spin-spin coupling provides information about adjacent, non-equivalent protons.

The N-propyl group will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. The trifluoroethyl group will present a quartet for the methylene (CH₂) protons, a result of coupling with the three neighboring fluorine atoms. The carbamate (B1207046) N-H proton is expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CF₃ | ~ 4.4 | Quartet (q) | ~ 8-9 |

| -NH- | ~ 5.0 | Broad Singlet (br s) | - |

| -N-CH₂- | ~ 3.1 | Triplet (t) | ~ 7 |

| -CH₂-CH₃ | ~ 1.5 | Sextet | ~ 7 |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, five distinct carbon signals are expected. The carbamate carbonyl carbon (C=O) will be the most downfield signal. The carbon of the trifluoroethyl group directly bonded to the fluorine atoms will appear as a quartet due to one-bond C-F coupling. The adjacent methylene carbon of this group will also show coupling to the fluorine atoms, though with a smaller coupling constant. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C=O | ~ 156 | Singlet |

| -CH₂-CF₃ | ~ 62 | Quartet (q) |

| -CF₃ | ~ 124 | Quartet (q) |

| -N-CH₂- | ~ 43 | Singlet |

| -CH₂-CH₃ | ~ 23 | Singlet |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. Given the 100% natural abundance of the ¹⁹F isotope, it provides clear and informative spectra.

In the case of this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is characteristic of the trifluoromethyl group attached to an oxygen atom via a methylene bridge. oxinst.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR spectra provide significant structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguously establishing atomic connectivity. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in the complete structural assignment of this compound.

A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the signals of the adjacent methylene and methyl groups of the N-propyl chain, confirming their connectivity.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum, such as linking the downfield methylene proton quartet to the methylene carbon of the trifluoroethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the carbamate and trifluoromethyl functional groups.

A prominent absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group will produce a strong, sharp absorption band around 1700 cm⁻¹. The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations associated with the carbamate linkage will be observable.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate (-NH) | ~ 3320 | Medium-Strong |

| C-H Stretch | Alkyl (-CH₂, -CH₃) | ~ 2850-2960 | Medium-Strong |

| C=O Stretch | Carbamate (-C=O) | ~ 1700 | Strong |

| N-H Bend | Carbamate (-NH) | ~ 1530 | Medium |

| C-F Stretch | Trifluoromethyl (-CF₃) | ~ 1100-1300 | Very Strong |

| C-O Stretch | Ester (-O-CH₂) | ~ 1250 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique "molecular fingerprint" by probing the vibrational modes of a molecule. For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.

Expected Vibrational Modes:

C-H stretching: Vibrations from the propyl and ethyl groups would appear in the 2800-3000 cm⁻¹ region.

C=O stretching (Amide I band): A strong, characteristic peak for the carbamate carbonyl group would be anticipated, typically in the 1650-1750 cm⁻¹ range. Its exact position would be influenced by the electronic effects of the adjacent nitrogen and trifluoroethoxy group.

N-H bending and C-N stretching (Amide II and III bands): These vibrations, characteristic of the carbamate linkage, would provide further structural information.

C-F stretching: Strong, intense bands corresponding to the C-F bonds of the trifluoroethyl group would be expected in the 1000-1400 cm⁻¹ region.

C-O and C-C stretching: Vibrations associated with the ether linkage and the alkyl backbone would also be present.

Without experimental data, a definitive table of Raman shifts and their assignments for this compound cannot be compiled. Theoretical calculations, such as those using Density Functional Theory (DFT), could predict these vibrational frequencies, but would require experimental verification. Studies on other carbamates have identified characteristic peaks, for instance, N-C stretching vibrations, which are useful for their identification. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization.

High-resolution mass spectrometry would provide a highly accurate mass measurement for the molecular ion of this compound. This data is crucial for confirming its elemental composition. Given the molecular formula C₆H₁₀F₃NO₂, the expected exact mass can be calculated.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀F₃NO₂ |

| Monoisotopic Mass | 185.06636 u |

| Average Mass | 185.1436 u |

Note: These values are calculated based on the known isotopic masses and have not been experimentally verified for this specific compound through published HRMS data.

Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound would undergo fragmentation, producing a characteristic pattern of fragment ions. Analysis of these fragments helps to piece together the molecular structure. While no specific experimental mass spectrum is available, general fragmentation pathways for carbamates can be predicted.

Plausible Fragmentation Pathways:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen or oxygen atoms is common. This could lead to the loss of the propyl group or parts of the trifluoroethyl group.

McLafferty-type rearrangements: If sterically possible, hydrogen rearrangement followed by cleavage could occur.

Loss of neutral molecules: Fragments corresponding to the loss of stable neutral molecules, such as CO₂, are often observed in the mass spectra of carbamates. nih.gov For instance, N-methylcarbamates often show an intense peak corresponding to the molecular weight minus 57 mass units (loss of CH₃NCO). oup.comnih.gov

A detailed analysis of the fragmentation pattern would allow for the identification of characteristic ions that could be used for the structural confirmation of this and related compounds. However, without experimental data, a table of observed m/z values and their corresponding fragment structures cannot be provided.

X-ray Diffraction Analysis for Solid-State Structure (if crystalline form is available)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful crystallographic analysis would reveal:

The conformation of the N-propyl and 2,2,2-trifluoroethyl chains.

The planarity of the carbamate group.

The packing of molecules in the crystal lattice.

The nature and geometry of any intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, no data on its unit cell parameters, space group, or atomic coordinates is available.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The carbamate group (-NH-C=O) itself is a chromophore that is expected to exhibit absorption in the ultraviolet region.

The primary electronic transition for a simple carbamate is typically a π → π* transition associated with the carbonyl group and a weaker n → π* transition involving the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the trifluoroethyl group may cause a slight shift in the absorption maximum (λmax) due to its inductive effect.

However, without an aromatic ring or extended conjugation, this compound is expected to have a λmax at a relatively short wavelength, likely below 250 nm. Studies on other simple carbamates confirm that their primary absorption occurs in the far-UV region. wpmucdn.com No specific experimental UV-Vis spectrum for this compound has been found in the literature to confirm its λmax and molar absorptivity (ε).

Computational and Theoretical Investigations of 2,2,2 Trifluoroethyl N Propylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens for examining molecular geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization and property calculation of medium-sized organic molecules like 2,2,2-trifluoroethyl N-propylcarbamate.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms on the potential energy surface. For carbamates, calculations are often performed using hybrid functionals, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or larger. nih.govphyschemres.org This process yields key structural parameters.

Although specific experimental data for this compound is scarce, a DFT optimization would provide precise predictions for its bond lengths, bond angles, and dihedral angles. The results would be expected to show the characteristic planarity of the carbamate (B1207046) group due to resonance, and the typical bond lengths for C-F, C=O, and C-N bonds.

Illustrative Optimized Geometric Parameters (DFT/B3LYP) Note: The following data is representative of a typical carbamate structure and is provided for illustrative purposes, as specific published data for this compound is not available.

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C=O | ~1.22 Å |

| C-O (Ester) | ~1.35 Å | |

| C-N | ~1.37 Å | |

| C-F (average) | ~1.34 Å | |

| Bond Angle | O=C-O | ~125° |

| O=C-N | ~126° | |

| C-N-H | ~118° | |

| Dihedral Angle | O=C-N-C | ~180° (trans) or ~0° (cis) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain properties, such as reaction energies and barrier heights. researchgate.net For a molecule like this compound, these methods could be employed to study reaction mechanisms, such as its formation or hydrolysis, providing a detailed understanding of the transition states involved. epa.gov Comparing results from both DFT and ab initio calculations is a common practice to ensure the reliability of the computational predictions.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. chemistrysteps.com this compound possesses several rotatable bonds, including those in the propyl chain and the linkage to the trifluoroethyl group, leading to multiple possible conformers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwpmucdn.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile).

The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen and carbonyl oxygen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed over the carbonyl carbon (C=O) π* antibonding orbital, making it the primary electrophilic site. The analysis of these orbitals provides a rationalization for the molecule's expected reaction pathways. researchgate.netyoutube.com

Illustrative Frontier Orbital Energies Note: The following data is representative of a typical carbamate structure and is provided for illustrative purposes.

| Orbital | Typical Energy (eV) | Significance |

| HOMO | -9.0 to -7.0 | Electron-donating ability (Nucleophilicity) |

| LUMO | 1.0 to 2.5 | Electron-accepting ability (Electrophilicity) |

| Energy Gap (ΔE) | 8.0 to 11.5 | Index of chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method provides quantitative insight into bonding, hybridization, and, most importantly, intramolecular charge transfer and delocalization effects. fluorine1.rufluorine1.rumpg.de

A key application of NBO analysis for carbamates is to quantify the delocalization of the nitrogen lone pair. This is achieved by examining the interaction between the filled lone pair orbital of the nitrogen atom (donor NBO) and the empty π* antibonding orbital of the adjacent carbonyl group (acceptor NBO). The energy of this interaction, denoted as E(2), quantifies the stabilization gained from this electron delocalization. wisc.edu This n → π* interaction is responsible for the partial double-bond character of the C-N bond, leading to a planar carbamate moiety and a rotational barrier around the C-N bond. NBO analysis also reveals the significant polarization of the C-F bonds due to the high electronegativity of fluorine.

Illustrative NBO Donor-Acceptor Interactions Note: The following data is representative of a typical carbamate structure and is provided for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | > 50 | Resonance stabilization of carbamate group |

| σ (C-H) | σ* (C-F) | 1 - 5 | Hyperconjugation |

| LP (O) | σ* (C-N) | 2 - 10 | Hyperconjugation |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov For this compound, calculations would predict characteristic vibrational modes, including:

N-H stretching (~3300 cm⁻¹)

C-H stretching (~2900-3000 cm⁻¹)

C=O stretching (~1700-1730 cm⁻¹)

Strong C-F stretching (~1100-1300 cm⁻¹)

These predicted spectra can aid in the interpretation of experimental data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, thereby improving agreement with experimental results. mdpi.com

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). physchemres.org Comparing these computed shifts with experimentally obtained spectra is a powerful method for confirming molecular structure. numberanalytics.com The ultimate goal is to achieve strong agreement between predicted and experimental data, which validates the accuracy of the computational model and provides a high level of confidence in the other calculated properties. researchgate.netfrontiersin.org

Reaction Mechanism Modeling and Transition State Characterization

Computational and theoretical investigations into the reaction mechanisms of this compound are not extensively documented in the current scientific literature. However, insights into its formation, decomposition, and reactivity can be inferred from computational studies on analogous N-alkyl and fluorinated carbamates. These studies provide a framework for understanding the likely transition states and reaction pathways for this specific compound.

Formation of this compound

The formation of N-alkyl carbamates has been the subject of various computational studies, particularly in the context of carbon dioxide (CO₂) capture by amines. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of these reactions. For instance, the reaction between an amine and CO₂ can proceed through a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) to form the carbamate.

Alternatively, a termolecular mechanism has been proposed where a single water molecule facilitates the proton transfer in the transition state, leading directly to the carbamic acid. Ab initio molecular orbital calculations have been used to explore the interconversion of carbamates and bicarbonates, revealing large activation energies for the neutral hydrolysis of carbamates, in the range of 36 kcal/mol. nih.gov

A plausible pathway for the formation of this compound could involve the reaction of n-propylamine with a 2,2,2-trifluoroethyl-containing carbonyl compound. The mechanism would likely proceed through a tetrahedral intermediate, with the stability and geometry of the transition state being influenced by the electron-withdrawing nature of the trifluoroethyl group.

Thermal Decomposition of N-Alkyl Carbamates

The thermal decomposition of carbamates has been computationally modeled to understand the underlying mechanisms. For related compounds like ethyl N-methyl-N-phenylcarbamate, pyrolysis is understood to proceed via a unimolecular elimination reaction. researchgate.net This type of reaction is characterized by a concerted, non-synchronous six-membered cyclic transition state. researchgate.net In this mechanism, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-N bonds to yield an alkene (ethylene), an amine (N-methylaniline), and carbon dioxide. researchgate.net

For this compound, a similar decomposition pathway could be envisaged, involving the abstraction of a proton from the propyl group. The energetics and geometry of the transition state would be significantly influenced by the trifluoroethyl group.

| Compound | Decomposition Products | Proposed Mechanism | Activation Energy (kcal/mol) |

|---|---|---|---|

| Ethyl N-methyl-N-phenylcarbamate | N-methylaniline, Carbon dioxide, Ethylene | Unimolecular elimination via six-membered cyclic transition state | 45.38 |

Degradation by Hydroxyl Radicals

Theoretical studies have also investigated the degradation of carbamate pesticides by hydroxyl (•OH) radicals in the atmosphere. researchgate.net These studies, using dual-level direct dynamics methods, have shown that the primary reaction channels involve hydrogen abstraction from various positions on the carbamate molecule. The rate constants and activation barriers for these abstraction reactions have been calculated.

For this compound, it is plausible that •OH radicals would preferentially abstract a hydrogen atom from the N-propyl group, as the C-H bonds in the trifluoroethyl group are significantly stronger. The transition states for these hydrogen abstraction reactions would involve a linear arrangement of the C-H-O atoms.

| Reactants | Reaction Type | Calculated Parameter | Value |

|---|---|---|---|

| Carbamate Pesticides + •OH | H-abstraction from methyl group | Rate Constant Expression (k(T)) | Varies with specific carbamate |

Transition State Characterization

The characterization of transition states is a crucial aspect of computational reaction mechanism studies. For the formation of carbamates from CO₂ and amines, the transition state involves the nucleophilic attack of the amine nitrogen on the carbon atom of CO₂. The geometry of this transition state is influenced by the presence of solvent molecules or other participating species that facilitate proton transfer.

In the case of thermal decomposition, the six-membered cyclic transition state is characterized by a non-planar ring structure where the relevant bond-breaking and bond-forming processes occur simultaneously but to different extents. The lengths of the breaking C-O and C-N bonds and the forming O-H bond in the transition state structure are key parameters that describe the progress of the reaction.

Computational studies on related systems have utilized various levels of theory, including DFT with different functionals (e.g., B3LYP, M06-2X) and ab initio methods (e.g., MP2), to optimize the geometries of reactants, products, and transition states, and to calculate the corresponding energies and vibrational frequencies. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Synthetic Intermediate and Building Block

2,2,2-Trifluoroethyl N-propylcarbamate serves as a valuable building block in organic synthesis due to the distinct reactivity conferred by its functional groups. The trifluoroethoxy group acts as a stable yet activatable moiety, while the N-propylcarbamate unit provides a handle for a variety of chemical transformations.

The carbamate (B1207046) functionality is a well-established precursor for the synthesis of amines. The N-propyl group can be cleaved under specific conditions to yield propylamine (B44156), but more significantly, the trifluoroethyl portion makes the compound a valuable source for introducing the 2,2,2-trifluoroethyl group into other molecules. While direct synthesis pathways starting from this specific carbamate are not extensively detailed in the literature, the general chemistry of carbamates suggests its utility. For instance, related fluorinated carbamates are utilized in the synthesis of fluorinated amines, which are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and lipophilicity nih.gov.

The synthesis of fluorinated amines often involves the use of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides as intermediates, which can then be converted to trifluoromethylamines nih.gov. Conceptually, this compound could be a precursor to such intermediates or participate in reactions that transfer the trifluoroethyl group.

| Precursor | Target Molecule | Synthetic Utility |

| This compound | Fluorinated Amines | The trifluoroethyl group can enhance lipophilicity and metabolic stability in bioactive molecules. |

| This compound | Fluorinated Alcohols | The trifluoroethanol moiety can be released and utilized in other synthetic steps. |

The carbamate linkage is a key structural motif in many complex organic molecules. It can be considered an isostere of the amide bond, making it a valuable component in the design of peptidomimetics acs.org. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability mdpi.com. The replacement of an amide bond with a carbamate can alter the conformational preferences and metabolic stability of the resulting molecule acs.org. The inclusion of the trifluoroethyl group from this compound could further influence the properties of peptidomimetics, potentially improving their membrane permeability acs.orgnih.gov.

In the synthesis of heterocyclic compounds, fluorinated building blocks are of increasing importance e-bookshelf.de. N-2,2,2-trifluoroethylisatin ketimines, for example, have been used in highly efficient asymmetric [3+2] cycloaddition reactions to create complex, trifluoromethyl-containing spirooxindole derivatives nih.govnih.gov. While not a direct application of this compound, this demonstrates the utility of the N-(2,2,2-trifluoroethyl) moiety in constructing intricate heterocyclic frameworks.

The 2,2,2-trifluoroethyl group is significant in phosphorylation chemistry. Bis(2,2,2-trifluoroethyl)phosphonates are valuable reagents used in the stereoselective synthesis of Z-unsaturated N-methoxy-N-methylamides orgsyn.org. These phosphonates are noted for the ease of removal of the volatile 2,2,2-trifluoroethanol (B45653) byproduct mdpi.com. Given this, this compound could conceptually serve as a precursor or a source for the 2,2,2-trifluoroethoxy group in the synthesis of specialized phosphate and phosphonate reagents. The stability and reactivity of the trifluoroethyl esters make them advantageous in these synthetic applications.

Contributions to Protecting Group Chemistry in Multistep Synthesis

Carbamates are one of the most important and widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry acs.orgmasterorganicchemistry.comorganic-chemistry.org. They are easily installed, stable under a wide range of reaction conditions, and can be removed selectively masterorganicchemistry.comuchicago.edu. The N-propyloxycarbonyl group, derived from this compound, could function as a protecting group for amines. The stability of this group would be influenced by the electron-withdrawing nature of the trifluoroethyl moiety.

The choice of protecting group is critical, and often an "orthogonal" strategy is employed, where multiple protecting groups can be removed under different conditions without affecting each other organic-chemistry.org. A trifluoroethyl-based carbamate could offer different cleavage conditions compared to standard protecting groups like Boc (t-butyloxycarbonyl) or Cbz (carboxybenzyl), potentially expanding the toolkit for complex multistep syntheses masterorganicchemistry.com.

| Protecting Group Family | Common Examples | Cleavage Conditions |

| Carbamates | Boc, Cbz, Fmoc | Acidic, Hydrogenation, Basic |

| Esters | Acetyl, Benzoyl | Basic or Acidic Hydrolysis |

| Ethers | Silyl ethers (e.g., TBDMS), Benzyl ether | Fluoride ion, Hydrogenolysis |

| Conceptual Trifluoroethyl Carbamate | 2,2,2-Trifluoroethyl N-acylcarbamate | Potentially specific conditions due to the electronic effect of the CF3 group. |

Development of Advanced Reagents and Catalysts (Conceptual, related to carbamate chemistry)

The field of catalysis often utilizes metal-ligand complexes to achieve high efficiency and selectivity. Carbamate ligands, derived from the reaction of amines and carbon dioxide, can coordinate to a wide range of metals mdpi.com. These metal carbamate complexes have shown catalytic activity in various transformations, including polymerization reactions and the synthesis of carbonates from epoxides and CO2 researchgate.net.

Conceptually, this compound could serve as a precursor to a fluorinated carbamato ligand. The electronic properties of such a ligand, modified by the trifluoromethyl group, could tune the reactivity and selectivity of the metal center in a catalytic process. This approach aligns with the broader strategy of using fluorinated ligands to modulate the performance of homogeneous catalysts.

Potential in Polymer Chemistry and Material Science Applications (e.g., related to fluorinated polymers or carbamate-based materials)

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications man.ac.uk. The incorporation of the 2,2,2-trifluoroethyl group is a known strategy to impart these characteristics. For instance, poly(2,2,2-trifluoroethyl methacrylate) is a fluorinated polymer that has been synthesized and characterized for potential applications researchgate.netrsc.org.

This compound could be explored as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polyurethanes or other carbamate-containing polymers. The properties of such materials would be influenced by the high fluorine content.

Furthermore, fluorinated carbamates have been investigated as solvents for electrolytes in lithium-ion batteries acs.org. These compounds can exhibit low melting points, high boiling points, and the ability to form a protective layer on the aluminum current collector, which enhances battery performance and safety acs.orguc3m.es. While this compound itself has not been specifically reported for this application, its structural similarity to effective fluorinated carbamate solvents suggests its potential in this area of materials science uc3m.es.

| Application Area | Potential Role of this compound | Key Benefit |

| Fluoropolymers | Monomer or precursor to a monomer | Imparts hydrophobicity, thermal stability, and chemical resistance to the polymer. |

| Electrolytes | Solvent or co-solvent in lithium-ion batteries | May offer improved safety (higher boiling point) and performance at low temperatures. acs.org |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to fluorinated carbamates is a paramount objective. Future research will likely focus on moving beyond traditional methods, which can involve hazardous reagents, towards more sustainable alternatives.

Key Research Thrusts:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide array of chemical bonds under mild conditions. mdpi.comnih.gov Future investigations could explore the use of photoredox catalysis for the direct synthesis of 2,2,2-trifluoroethyl N-propylcarbamate and its analogs, potentially enabling novel reaction pathways with high functional group tolerance. mdpi.comnih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and sustainability. Research into biocatalytic platforms for the synthesis of chiral fluorinated molecules is a burgeoning field. nih.govnih.gov The development of engineered enzymes could enable the enantioselective synthesis of complex fluorinated carbamates, providing access to novel bioactive compounds. wpmucdn.com

Electrochemical Synthesis: Electrochemistry offers a green and versatile approach to chemical synthesis, often avoiding the need for stoichiometric reagents. The application of electrochemical methods to the synthesis of fluorinated compounds is an area of active research and could provide a sustainable route to this compound.

| Synthetic Methodology | Potential Advantages | Illustrative Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. mdpi.com | Direct C-H carbamoylation of alkanes with fluorinated carbamates. |

| Biocatalysis | High stereoselectivity, environmentally benign, use of renewable resources. nih.govnih.gov | Enzymatic resolution of racemic fluorinated alcohols for carbamate (B1207046) synthesis. |

| Electrochemical Synthesis | Reagent-free activation, precise control over reaction conditions. | Anodic oxidation of N-propylamine in the presence of 2,2,2-trifluoroethanol (B45653) and a carbon dioxide source. |

Unveiling Undiscovered Reactivity Patterns and Selectivities

While the carbamate functional group is well-studied, the interplay between the N-propyl group and the 2,2,2-trifluoroethyl moiety may give rise to unique and underexplored reactivity. A deeper understanding of these patterns is crucial for the application of this compound in more complex synthetic endeavors.

Future research in this area could focus on:

Selective C-H Functionalization: Investigating the selective activation and functionalization of the C-H bonds within the N-propyl group, guided by the electronic influence of the trifluoroethoxycarbonyl group.

Novel Deprotection Strategies: While carbamates are often used as protecting groups, the development of highly selective and mild deprotection methods for the 2,2,2-trifluoroethyl carbamate group in the presence of other sensitive functionalities remains an area for exploration. organic-chemistry.org

Participation in Multicomponent Reactions: Exploring the utility of this compound as a component in multicomponent reactions to rapidly build molecular complexity.

Advancements in Computational Predictive Models for Fluorinated Carbamates

The development of accurate and reliable computational models is essential for accelerating the discovery and optimization of new molecules. For fluorinated carbamates, these models can provide valuable insights into their properties and reactivity.

Future directions in this domain include:

Machine Learning for Reactivity Prediction: The application of machine learning algorithms to predict the outcome and optimal conditions for reactions involving fluorinated compounds is a rapidly advancing field. acs.orgnih.gov Such models could be trained on experimental data to predict the reactivity of this compound in various chemical transformations. appliedclinicaltrialsonline.com

Quantum Chemical Studies: High-level quantum chemical calculations can elucidate the electronic structure and reaction mechanisms of fluorinated carbamates, providing a deeper understanding of their behavior. nih.gov

Predictive Models for Physicochemical Properties: Developing computational models to accurately predict key properties such as solubility, lipophilicity, and metabolic stability of fluorinated carbamates will be crucial for their application in drug discovery and other areas. nih.gov

| Computational Approach | Application to Fluorinated Carbamates | Potential Impact |

| Machine Learning | Prediction of reaction yields and regioselectivity. acs.orgnih.gov | Accelerated optimization of synthetic routes. |

| Quantum Chemistry | Elucidation of reaction mechanisms and transition state energies. nih.gov | Rational design of new catalysts and reagents. |

| Property Prediction | In silico screening of virtual libraries of fluorinated carbamates for desired properties. nih.gov | More efficient identification of lead compounds in drug discovery. |

Integration into Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. acs.orgd-nb.info The integration of the synthesis of fluorinated carbamates into these platforms is a key area for future development.

Key research areas include:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the synthesis of this compound, potentially enabling the safe use of hazardous reagents and the telescoping of multiple reaction steps. mdpi.comcontractpharma.com

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen and optimize reaction conditions for the synthesis and functionalization of fluorinated carbamates.

In-line Analysis and Process Control: Integrating real-time analytical techniques into continuous flow setups to monitor reaction progress and ensure consistent product quality. contractpharma.com

The adoption of these technologies is expected to be particularly impactful in the pharmaceutical industry, where the demand for efficient and reliable manufacturing processes is high. akjournals.com

Design of Next-Generation Chemical Building Blocks and Reagents

Fluorinated molecules are increasingly recognized as valuable building blocks in drug discovery and materials science due to their ability to modulate key molecular properties. researchgate.netbohrium.comnih.gov this compound and its derivatives have the potential to serve as versatile building blocks for the synthesis of more complex and functional molecules.

Future research will likely focus on:

Incorporation into Novel Pharmacophores: Utilizing the trifluoroethyl carbamate moiety as a key structural element in the design of new bioactive molecules. The unique properties of this group can be leveraged to improve metabolic stability, binding affinity, and other pharmacokinetic parameters. nih.govmolecularcloud.org

Development of Novel Fluorinated Reagents: Exploring the use of this compound as a precursor for the development of new fluorinating or trifluoroethylating reagents.

Synthesis of Functionalized Derivatives: Creating a diverse library of derivatives of this compound with various functional groups to expand its utility as a versatile building block in organic synthesis. nbinno.comhalocarbonlifesciences.com

The continued exploration of fluorinated building blocks will undoubtedly lead to the discovery of new molecules with enhanced properties and functionalities, with significant implications for a wide range of scientific disciplines. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-propylcarbamate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves the acylation of N-propylamine with 2,2,2-trifluoroethyl chloroformate under basic conditions. Evidence from analogous carbamate syntheses (e.g., methyl and ethyl carbamates) suggests yields can be enhanced by:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Using anhydrous THF or dichloromethane to stabilize intermediates.

- Stoichiometry : A 1.2:1 molar ratio of chloroformate to amine improves conversion .

- Workup : Isolation via aqueous extraction and recrystallization from ethanol/water mixtures. Preliminary yields for similar carbamates range from 20–45%, with optimization required for the target compound.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the trifluoroethyl group (δ -70 to -75 ppm). NMR resolves propyl chain protons (δ 0.9–1.6 ppm) and carbamate NH (δ 5.5–6.5 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular ion peaks (expected [M+H]: 232.08).

- IR Spectroscopy : Carbamate C=O stretches (1680–1720 cm) and NH bends (1520–1560 cm) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence the hydrolytic stability of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Experimental Design : Compare hydrolysis rates under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions using HPLC or NMR to track degradation.

- Key Findings : The electron-withdrawing trifluoroethyl group likely increases resistance to nucleophilic attack, delaying hydrolysis. For example, methyl carbamates degrade 3–5× faster than trifluoroethyl analogs in basic media .

- Data Analysis : Use kinetic modeling (e.g., first-order decay) to quantify half-lives. Contradictions in literature (e.g., unexpected instability in polar solvents) may arise from solvent-dependent fluorophilicity .

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how is enantiomeric purity validated?

- Methodological Answer :

- Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during carbamate formation. Evidence from Tolprocarb synthesis (a related agrochemical) shows >90% ee using (S)-BINOL-derived catalysts .

- Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Polarimetric detection or CD spectroscopy can corroborate results. For example, Tolprocarb exhibits baseline separation with hexane:isopropanol (90:10) mobile phase .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity of 2,2,2-trifluoroethyl carbamates across studies?

- Methodological Answer :

- Hypothesis Testing : Variability may stem from impurities (e.g., residual solvents), stereochemistry, or assay conditions.

- Case Study : In pesticide research, Tolprocarb’s insecticidal activity varies by >30% between labs due to differences in:

- Purity : HPLC purity thresholds (<95% vs. >98%).

- Formulation : Use of surfactants or co-solvents in bioassays .

- Resolution : Standardize synthetic protocols and validate bioactivity with orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.